molecular formula C17H18ClN3O3 B2353757 (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone CAS No. 2034575-29-4

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone

Cat. No. B2353757
CAS RN: 2034575-29-4
M. Wt: 347.8
InChI Key: XIIOTHWRHIPWFK-UHFFFAOYSA-N
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Description

“(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone” is a chemical compound with the molecular formula C17H15ClN4O2. It is related to a class of compounds that have been studied for their potential antidiabetic properties .

Scientific Research Applications

Anti-Fibrosis Activity

Pyrimidine derivatives, such as the one , have been studied for their anti-fibrotic activities. These compounds can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs . This is particularly relevant in the treatment of diseases like idiopathic pulmonary fibrosis.

Antimicrobial Properties

The pyrimidine moiety is known to exhibit a wide range of pharmacological activities, including antimicrobial properties . This makes it a valuable structure in the design of new drugs that can combat microbial infections.

Antiviral Applications

Similarly, pyrimidine derivatives are recognized for their antiviral effects . Research into the applications of such compounds can lead to the development of new antiviral medications, which are crucial in the fight against viral epidemics and pandemics.

Antitumor Potential

Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor properties . This opens up avenues for cancer research, where these compounds can be part of chemotherapeutic regimens.

GPR119 Agonist for Diabetes Treatment

The compound shares structural similarities with derivatives that target GPR119, a receptor involved in glucose-dependent insulin release . As such, it may serve as a lead compound in the development of new treatments for type 2 diabetes by stimulating insulin release and promoting incretin secretion.

Chemical Biology and Medicinal Chemistry

The construction of novel heterocyclic compound libraries with potential biological activities is an important aspect of chemical biology and medicinal chemistry . The compound can be used to synthesize a variety of derivatives with potential therapeutic applications.

Enzyme Inhibition

Pyrimidine derivatives are often used to study enzyme inhibition due to their ability to interact with various biological targets . This is crucial for understanding disease mechanisms and developing drugs that can modulate enzyme activity.

Mechanism of Action

This compound may act as a GPR119 agonist, similar to related compounds . GPR119 is a G-protein-coupled receptor expressed predominantly in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract. Agonists of this receptor have been shown to stimulate glucose-dependent insulin release by direct action in the pancreas and to promote secretion of the incretin GLP-1 by action in the gastrointestinal tract .

properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-2-23-15-6-4-3-5-14(15)16(22)21-8-7-13(11-21)24-17-19-9-12(18)10-20-17/h3-6,9-10,13H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIOTHWRHIPWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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